molecular formula C8H9NO B1663938 4-Propionylpyridine CAS No. 1701-69-5

4-Propionylpyridine

Cat. No. B1663938
CAS RN: 1701-69-5
M. Wt: 135.16 g/mol
InChI Key: AFHFHXVRHACYSR-UHFFFAOYSA-N
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Description

4-Propionylpyridine, also known as 1-(pyridin-4-yl)propan-1-one or 1-(4-Pyridinyl)-1-propanone, is a chemical compound with the molecular formula C8H9NO . It has a molecular weight of 135.16 g/mol . The compound is also known by other names such as 4-Pyridyl ethyl ketone and Ethyl 4-pyridyl ketone .


Molecular Structure Analysis

The molecular structure of 4-Propionylpyridine includes a pyridine ring attached to a propionyl group . The InChI string representation of the molecule is InChI=1S/C8H9NO/c1-2-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

4-Propionylpyridine has a molecular weight of 135.16 g/mol, and its exact mass is 135.068420 Da . It has a density of 1.0±0.1 g/cm^3, a boiling point of 229.7±13.0 °C at 760 mmHg, and a flash point of 98.2±27.3 °C . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

These applications highlight the versatility of 4-Propionylpyridine across different scientific domains. Its unique chemical structure continues to inspire research and innovation. If you’d like more details on any specific application, feel free to ask! 😊 .

properties

IUPAC Name

1-pyridin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHFHXVRHACYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168795
Record name 1-Propanone, 1-(4-pyridyl)-
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propionylpyridine

CAS RN

1701-69-5
Record name 4-Propionylpyridine
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Record name 1-(4-Pyridinyl)-1-propanone
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Record name 4-Propionylpyridine
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Record name 1-Propanone, 1-(4-pyridyl)-
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Record name 1-(pyridin-4-yl)propan-1-one
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Record name 1-(4-PYRIDINYL)-1-PROPANONE
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Synthesis routes and methods

Procedure details

To a solution of 2.845M ethylmagnesium bromide (263 mL, 0.75 mol) in ethyl ether (Et2O) (250 mL) was slowly added a solution of 4-cyanopyridine (39 g, 0.375 mol) in Et2O (750 mL). The reaction mixture was warmed at reflux for 12 hours, treated with concentrated H2SO4 (125 mL)/H2O (125 mL), and then washed three times with Et2O (250 mL). The aqueous portion was made basic (pH 9) with 15% NaOH solution and extracted five times with 250 mL portions of Et2O. The combined Et2O extracts were dried (MgSO4), and the solvent was removed under reduced pressure to afford a brown oil (48.4 g, 95%). Purification by vacuum distillation at 93°-97° (2.6 mm) afforded product as a pale yellow oil (25.35 g, 50%), NMR (CDCl3) δ 1.23 (t, 3H, J= 7 Hz), 3.00 (q, 2H, J=7 Hz), 7.70 (d, 2H, J=6 Hz), and 8.78 (d, 2H, J=6 Hz); IR (film) 1695 cm-1.
Quantity
263 mL
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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